Methyl 3-amino-2-ethoxybenzoate
Description
Methyl 3-amino-2-ethoxybenzoate (C15H24N2O3, molecular weight 280.37) is an organic ester featuring a benzoate backbone substituted with an amino group at the 3-position and an ethoxy group at the 2-position. Its IUPAC name is 2-(diethylamino)ethyl 3-amino-2-ethoxybenzoate, and its CAS registry number is 1909319-26-1 . The compound is described as an oil at room temperature and is cataloged as a life science product by American Elements, though specific safety data and industrial applications remain unspecified .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-amino-2-ethoxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-7(10(12)13-2)5-4-6-8(9)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
DFGULXBPJDKKML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-ethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct amination of methyl 2-ethoxybenzoate using ammonia or an amine source under suitable conditions. This reaction may require a catalyst such as palladium on carbon (Pd/C) to facilitate the amination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction kinetics and higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the ethoxy group.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or other reduced products.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-2-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ethoxy group may also influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Methyl 3-amino-2-ethoxybenzoate belongs to the benzoate ester family. Key structural analogs include:
Physical and Chemical Properties
- Solubility: this compound’s oil-like consistency contrasts with Ethyl 2-methoxybenzoate, which is ethanol-soluble, and Methyl salicylate, which is water-insoluble but miscible with organic solvents .
- Reactivity: The amino group in this compound enhances nucleophilic reactivity compared to methoxy- or hydroxy-substituted analogs like Methyl salicylate. This property is critical in amine-mediated coupling reactions .
- Stability: Unlike sulfonylurea-based esters (e.g., triflusulfuron methyl ester), which degrade under acidic conditions, this compound’s stability in PPA (polyphosphoric acid) at 130–140°C suggests robustness in high-temperature syntheses .
Data Table: Comparative Analysis of Benzoate Esters
| Property | This compound | Ethyl 2-methoxybenzoate | Methyl Salicylate | Triflusulfuron Methyl Ester |
|---|---|---|---|---|
| Molecular Weight | 280.37 | 180.20 | 152.15 | 451.37 |
| Substituents | 3-amino, 2-ethoxy | 2-methoxy | 2-hydroxy | Sulfonylurea-triazine |
| Physical State | Oil | Liquid | Liquid | Crystalline solid |
| Solubility | Likely organic solvents | Ethanol-soluble | Organic solvents | Limited aqueous solubility |
| Key Applications | Life science research | Flavoring agents | Topical analgesic | Herbicide |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
